N-Trifluoroacetylgalactosamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117766-36-6 |
|---|---|
Molecular Formula |
C8H12F3NO6 |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H12F3NO6/c9-8(10,11)7(17)12-3-5(15)4(14)2(1-13)18-6(3)16/h2-6,13-16H,1H2,(H,12,17)/t2-,3-,4+,5-,6-/m1/s1 |
InChI Key |
ZXNYUXIMAXVSFN-VFUOTHLCSA-N |
SMILES |
C(C1C(C(C(C(O1)O)NC(=O)C(F)(F)F)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)NC(=O)C(F)(F)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC(=O)C(F)(F)F)O)O)O |
Synonyms |
N-trifluoro-GalNAc N-trifluoroacetylgalactosamine |
Origin of Product |
United States |
Synthetic Methodologies for N Trifluoroacetylgalactosamine and Its Derivatives
Chemical Synthesis Approaches for N-Trifluoroacetylgalactosamine Building Blocks
Chemical synthesis provides the foundational building blocks of this compound, enabling the construction of complex carbohydrate structures. These methods focus on the efficient preparation of monosaccharide units, strategic protection and deprotection, stereocontrolled glycosylation, and scalability.
Preparative Strategies for this compound Monosaccharide Units
The synthesis of this compound building blocks typically commences from commercially available D-galactosamine hydrochloride. A key transformation is the chemoselective N-trifluoroacetylation. researchgate.net This foundational step allows for the introduction of the N-trifluoroacetyl (N-TFA) group, which is pivotal for influencing stereoselectivity in subsequent glycosylation reactions. Following N-protection, further modifications are made to create versatile glycosyl donors or acceptors. For instance, monosaccharides can be converted into glycosyl trichloroacetimidates or thioglycosides to activate the anomeric position for glycosylation. researchgate.net An example includes the synthesis of an N-TFA protected galactosamine donor with a 4,6-O-di-tert-butylsilylene group, which was prepared on a gram scale from galactosamine hydrochloride. researchgate.net
Regioselective Protection and Deprotection Strategies Utilizing N-Trifluoroacetyl Moieties
The N-TFA group is a cornerstone of many protection strategies due to its unique properties. It is stable under various conditions, allowing for the selective manipulation of hydroxyl groups on the sugar ring. tcichemicals.com A common strategy involves the use of a 4,6-O-benzylidene acetal (B89532) to protect the C4 and C6 hydroxyls, which can be selectively removed later to allow for sulfation at these positions. csic.es Another advanced protecting group is the 4,6-O-di-tert-butylsilylene group, which serves a similar purpose in directing regioselective modifications. researchgate.netrsc.org
The removal of the N-TFA group is typically accomplished under mild basic conditions at the end of a synthetic sequence to install the naturally occurring N-acetyl group. researchgate.netcsic.es However, the deprotection can sometimes be challenging. In the synthesis of Pel-oligosaccharides, for example, the removal of N-TFA groups proved impossible when benzyl (B1604629) protecting groups were present. nih.gov A workaround involved a sequence of hydrogenation to remove the benzyl groups, temporary protection of the newly formed amines with a Boc group, removal of the TFA groups with aqueous ammonia (B1221849), and finally, deprotection of the Boc groups. nih.gov This highlights the need for careful strategic planning in multi-step syntheses.
| Protecting Group Strategy | Purpose | Key Features |
| 4,6-O-Benzylidene Acetal | Protects C4 and C6 hydroxyls. | Allows for subsequent regioselective sulfation after removal. csic.es |
| 4,6-O-di-tert-butylsilylene | Protects C4 and C6 hydroxyls. | Used for the synthesis of Chondroitin (B13769445)/Dermatan Sulfate-like oligosaccharides. researchgate.net |
| N-Trifluoroacetyl (N-TFA) | Protects the C2-amino group. | Directs stereoselective 1,2-trans glycosylation; removable under mild basic conditions. researchgate.netcsic.es |
Stereoselective Glycosylation Reactions with N-Trifluoroacetylated Precursors
The N-TFA group at the C2 position of the galactosamine donor plays a crucial role in directing the stereochemical outcome of glycosylation reactions. Through neighboring group participation, the N-TFA group ensures the selective formation of the 1,2-trans-glycosidic bond, which corresponds to a β-linkage in the galacto-configuration. researchgate.netcsic.es This stereocontrol is highly reliable and has been demonstrated in the synthesis of numerous complex oligosaccharides, including chondroitin sulfate (B86663) (CS) analogues. researchgate.netcsic.es
Various glycosylation conditions have been optimized. The coupling of an N-TFA galactosamine donor with a glucuronic acid acceptor using BF3·Et2O as a catalyst in toluene (B28343) has been shown to be effective. csic.es Phenylsulfenyl 2-deoxy-2-trifluoroacetamido glycopyranosides have also been employed as reactive glycosyl donors, affording β-glycosides exclusively and in high yields. acs.org However, the high stereoselectivity typically afforded by the N-TFA group is not absolute. A significant loss of β-selectivity was observed in certain [2+2] glycosylations involving N-TFA-protected D-galactosamine donors and D-glucuronic acid acceptors, highlighting the influence of the acceptor's structure on the reaction's stereoselectivity. researchgate.net
| Donor Type | Acceptor Type | Promoter/Catalyst | Stereoselectivity | Yield |
| N-TFA Galactosamine Trichloroacetimidate | Glucuronic Acid Derivative | BF3·Et2O | Good β-selectivity | Good |
| Phenylsulfenyl N-TFA Galactopyranoside | Various Alcohols | Not specified | Exclusive β-selectivity | High |
| N-TFA Galactosamine Donor | D-Glucuronic Acid Acceptor | Not specified | Loss of β-selectivity | Not specified |
| N-TFA Galactosamine with 4,6-O-di-tert-butylsilylene | Uronic Acid Derivatives | Not specified | Good β-selectivity | 74-91% researchgate.net |
Multi-Gram Scale Synthesis Considerations for this compound Building Blocks
The translation of these synthetic methods to a larger scale is essential for producing sufficient quantities of material for biological evaluation. Several reports have demonstrated the feasibility of multi-gram scale synthesis. For instance, a donor block featuring a benzylidene moiety was synthesized on a multi-gram scale for the subsequent stereocontrolled synthesis of glycosides. researchgate.net Similarly, the synthesis of N-Troc protected galactosamine acceptors has been achieved on scales up to 15.0 grams. cardiff.ac.uk The preparation of key monosaccharide building blocks, such as an N-TFA galactosamine derivative with a 4,6-O-di-tert-butylsilylene group, has also been successfully performed on a gram scale. researchgate.net These examples underscore the robustness of the developed synthetic routes, which allow for consistent yields and high stereoselectivity even when scaled up. cardiff.ac.uk
Chemoenzymatic Synthesis Methods Involving this compound Analogs
Chemoenzymatic synthesis merges the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach leverages enzymes to form specific glycosidic linkages with high regio- and stereoselectivity, often using chemically synthesized, unnatural sugar analogs as substrates. oup.com
Enzymatic Incorporation of N-Trifluoroacetylated Sugar Analogs into Oligosaccharides
Enzymes have been shown to accept N-trifluoroacetylated sugars as substrates, enabling the creation of modified oligosaccharides. In a notable example, commercially available N-trifluoroacetyl-d-galactosamine was used as the starting material in an efficient one-pot, two-enzyme reaction to generate a disaccharide. nih.govacs.org This process utilized Escherichia coli galactokinase (GalK) and Bifidobacterium infantis D-galactosyl-β1,3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP). nih.govacs.org
Similarly, N-trifluoroacetylglucosamine (GlcNTFA), an analog of the natural substrate, has been successfully used in the chemoenzymatic synthesis of heparan sulfate (HS) oligosaccharides. acs.org The GlcNTFA residue can be incorporated into a growing chain by synthases like Pasteurella multocida heparan synthase (PmHS2). acs.org The resulting oligosaccharide contains an unnatural N-TFA group, which can be selectively deprotected and chemically N-sulfated, offering a powerful tool to create specifically modified glycosaminoglycan structures. oup.comacs.org Studies have shown that N-trifluoroacetylglucosamine-1-phosphate is an excellent substrate for the enzyme GlmU, with conversions of over 70%, indicating that the amide bond on the C2-amino group is a key recognition element for the enzyme. oup.com
| Enzyme System | Substrate | Product | Application |
| E. coli GalK & B. infantis BiGalHexNAcP | N-trifluoroacetyl-d-galactosamine | Disaccharide | Synthesis of Tumor-Associated Glycolipid. nih.govacs.org |
| Pasteurella multocida heparan synthase (PmHS2) | UDP-GlcA and GlcNTFA-acceptor | Heparan Sulfate Oligosaccharide with GlcNTFA units | Controlled synthesis of defined Heparan Sulfate structures. acs.org |
| GlmU | N-trifluoroacetylglucosamine-1-phosphate | UDP-GlcN(TFA) | Production of unnatural UDP-sugar donors for glycosyltransferases. oup.com |
Cascade Reactions for Nucleotide Sugar Derivatives (e.g., UDP-N-Trifluoroacetylgalactosamine)
A common and effective cascade for producing UDP-GalNAc analogs involves two primary enzymes: an N-acetylhexosamine 1-kinase (NahK) and a UDP-sugar pyrophosphorylase. nih.gov
Phosphorylation: The process begins with the phosphorylation of the this compound (GalNTFA) monosaccharide at the anomeric C1 position. This reaction is catalyzed by a kinase, such as N-acetylhexosamine 1-kinase (NahK), using adenosine-5'-triphosphate (B57859) (ATP) as the phosphate (B84403) donor. This produces this compound-1-phosphate (GalNTFA-1-P).
Uridylyltransfer: The resulting GalNTFA-1-P serves as the substrate for a UDP-sugar pyrophosphorylase. This enzyme catalyzes the reaction between GalNTFA-1-P and UTP to form the target molecule, UDP-GalNTFA, and pyrophosphate (PPi).
The choice of the pyrophosphorylase enzyme is critical for the successful synthesis of GalNAc derivatives. Research has shown that different enzymes exhibit varying substrate specificities. For instance, while the Escherichia coli N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU) is highly effective for a broad range of GlcNAc-1-phosphate analogs, it shows limited acceptance for many GalNAc-1-phosphate derivatives. nih.govnih.gov In contrast, the human UDP-GalNAc pyrophosphorylase AGX1 has demonstrated a greater tolerance for modifications at the C-2 position of GalNAc-1-P, making it a more suitable candidate for synthesizing UDP-GalNTFA and other analogs. nih.gov
Research Findings in Chemoenzymatic Synthesis
Studies have successfully employed chemoenzymatic methods to generate libraries of UDP-GlcNAc and UDP-GalNAc analogs. These one-pot syntheses have proven effective for producing various derivatives on a preparative scale. The trifluoroacetyl group in UDP-GlcNTFA has been shown to be a useful masking group, as it can be removed under mild basic conditions after the sugar has been incorporated into an oligosaccharide chain by a specific glycosyltransferase. nih.gov This "stop and go" strategy allows for precise, regio-selective modifications of complex glycans. rsc.org
The efficiency of these cascade reactions has been demonstrated in the synthesis of related compounds. For example, N-trifluoroacetylglucosamine-1-phosphate was found to be an excellent substrate for GlmU, achieving over 70% conversion to its UDP-sugar derivative. oup.com Furthermore, the AGX1 enzyme has been successfully used to synthesize UDP-N-azidoacetylgalactosamine (UDP-GalNAz), a closely related analog, in good yield. nih.gov The principles of these cofactor-driven cascade systems are generalizable and have been applied to the large-scale preparation of various sugar nucleotides with high yields, often avoiding complex purification steps. nih.govlookchem.com
The development of robust enzyme cascades, sometimes operated in a repetitive batch mode, has enabled the multi-gram scale synthesis of nucleotide sugars like UDP-GalNAc, achieving high productivity and space-time yields. nih.gov
Table 1: Key Enzymes in Cascade Synthesis of UDP-GalNAc Analogs
| Enzyme Name | Abbreviation | Function | Typical Substrate(s) | Source Organism (Example) | Citation(s) |
| N-acetylhexosamine 1-kinase | NahK | Phosphorylates hexosamines at the C1 position | GalNAc, GlcNAc, and their analogs | Homo sapiens | nih.gov |
| UDP-GalNAc Pyrophosphorylase | AGX1 | Catalyzes the formation of UDP-GalNAc from GalNAc-1-P and UTP | GalNAc-1-P and its analogs | Homo sapiens | nih.gov |
| N-acetylglucosamine 1-phosphate uridylyltransferase | GlmU | Catalyzes the formation of UDP-GlcNAc from GlcNAc-1-P and UTP | GlcNAc-1-P and its analogs | Escherichia coli | nih.govnih.govrpi.edu |
Table 2: Comparative Substrate Specificity of Pyrophosphorylases for UDP-Sugar Synthesis
| Enzyme | Preferred Substrate Type | Notes on Specificity | Application | Citation(s) |
| AGX1 | GalNAc-based structures | Exhibits good tolerance for C-2 and C-6 modifications on GalNAc-1-P. | Synthesis of UDP-GalNAc analogs. | nih.gov |
| GlmU | GlcNAc-based structures | Shows broad specificity for C-2 modified GlcNAc-1-P but is not a good candidate for most C-2 modified UDP-GalNAc analogs. | Synthesis of UDP-GlcNAc analogs. | nih.govrpi.edu |
N Trifluoroacetylgalactosamine As a Glycosyl Donor and Acceptor in Oligosaccharide and Glycoconjugate Synthesis
Reactivity and Stereoselectivity in Glycosidic Bond Formation with N-Trifluoroacetylgalactosamine Donors
The success of oligosaccharide synthesis hinges on the ability to control the stereochemical outcome of glycosidic bond formation. The N-trifluoroacetyl protecting group on the galactosamine donor plays a pivotal role in directing this stereoselectivity, primarily favoring the formation of 1,2-trans-glycosides.
Influence of the N-Trifluoroacetyl Group on Stereoselectivity
The N-trifluoroacetyl (NHTFA) group is known as a "participating" group in glycosylation reactions. This participation is key to achieving high stereoselectivity for the 1,2-trans-glycosidic linkage. researchgate.netcsic.es The mechanism involves the neighboring group participation of the amide carbonyl oxygen, which attacks the anomeric center to form a transient oxazoline (B21484) or related cyclic intermediate. This intermediate shields one face of the sugar molecule, directing the incoming glycosyl acceptor to attack from the opposite face, thus ensuring the formation of the desired 1,2-trans product. researchgate.net
However, the stereochemical outcome is not always straightforward and can be influenced by other factors. For instance, studies have shown that while N-TFA-containing glycosyl donors are expected to favor 1,2-trans-glycoside formation, unusual outcomes leading to 1,2-cis-linked glycosides have been observed. This has been attributed to hydrogen-bond mediated complexation between the N-trifluoroacetyl group of the donor and the hydroxyl group of the acceptor. researchgate.net Furthermore, a significant loss of β-selectivity has been noted in glycosylations involving N-trifluoroacetyl-protected D-galactosamine donors and D-glucuronic acid (GlcA) acceptors, highlighting the impact of the glycosyl acceptor's structure on stereoselectivity. researchgate.netbeilstein-journals.org
Comparison with Other N-Protecting Groups
The choice of the N-protecting group on the glycosyl donor is a critical parameter in oligosaccharide synthesis. The N-trifluoroacetyl group offers distinct advantages and disadvantages when compared to other commonly used protecting groups like N-tetrachlorophthaloyl (N-TCP), N-trichloroethoxycarbonyl (N-Troc), and N-phthaloyl (N-Phth).
| Protecting Group | Key Features in Glycosylation |
| N-Trifluoroacetyl (N-TFA) | Generally promotes high 1,2-trans stereoselectivity through neighboring group participation. researchgate.net The TFA group is readily removed under mild basic conditions at the end of the synthesis. csic.es However, unexpected loss of stereoselectivity can occur depending on the reaction partners. researchgate.netbeilstein-journals.org |
| N-Tetrachlorophthaloyl (N-TCP) | Also a participating group that can direct 1,2-trans glycosylation. It has been used in the synthesis of disaccharides. However, attempts to use N-TCP for the synthesis of larger oligosaccharides, such as tetrasaccharides, have been unsuccessful in some cases. researchgate.netcsic.esus.es |
| N-Phthaloyl (N-Phth) | A bulky, non-participating group that often leads to the exclusive formation of 1,2-trans-isomers due to steric hindrance and the absence of hydrogen-bonding sites. researchgate.net |
| N-Trichloroethoxycarbonyl (N-Troc) | This group is also utilized in glycosylation reactions and can be removed under specific reductive conditions. |
This table provides a comparative overview of different N-protecting groups used in glycosylation reactions.
Research has shown that while N-TCP protection is viable for disaccharide synthesis, it failed in a [2+2] coupling reaction to form a chondroitin (B13769445) sulfate (B86663) (CS) tetrasaccharide. researchgate.netcsic.es In contrast, a synthetic route using N-TFA galactosamine units proved to be efficient for creating biologically relevant CS-like oligosaccharides. researchgate.netcsic.esus.es
Application in the Synthesis of Complex Glycoconjugates and Oligosaccharides
The utility of this compound extends to the synthesis of a wide array of complex glycans, demonstrating its versatility as a key synthetic intermediate.
Chondroitin Sulfate and Dermatan Sulfate Oligosaccharide Synthesis
This compound has proven to be a valuable building block in the chemical synthesis of chondroitin sulfate (CS) and dermatan sulfate (DS) oligosaccharides. researchgate.netresearchgate.net These glycosaminoglycans are linear polysaccharides involved in numerous biological processes. frontiersin.orgglycoforum.gr.jp
A key strategy involves the use of an N-trifluoroacetyl galactosamine building block containing a 4,6-O-di-tert-butylsilylene group, which allows for selective sulfation later in the synthetic sequence. researchgate.netcsic.esrsc.orgcore.ac.uk This approach has enabled the synthesis of CS-like tetrasaccharides with different sulfation patterns. researchgate.net Glycosylation reactions using this strategy have been reported to proceed in good yields, ranging from 74-91%. researchgate.netcsic.esrsc.orgcore.ac.uk
Notably, this methodology has been used to synthesize a chondroitin/dermatan sulfate-like tetrasaccharide containing both D-glucuronic acid and L-iduronic acid for the first time. researchgate.netcsic.esrsc.org The N-TFA group not only ensures the desired 1,2-trans stereochemistry of the glycosidic bond but is also easily removed at the end of the synthesis to install the naturally occurring 2-acetamido group. researchgate.net
N-Linked Glycan Core Structure Assembly and Branching Modification
N-linked glycans are attached to proteins through an N-glycosidic bond to an asparagine residue and play crucial roles in protein folding, stability, and cell signaling. nih.govwikipedia.orgnih.govfrontiersin.org The synthesis of these complex structures often relies on a chemoenzymatic approach, where chemical synthesis provides a core structure that is then elaborated by enzymes.
Uridine 5′-diphosphate-N-trifluoroacetylglucosamine (UDP-GlcNHTFA), an analog of the natural sugar nucleotide UDP-GlcNAc, has been widely used in the chemoenzymatic synthesis of N-glycans. rsc.org This allows for the introduction of a modifiable handle into the glycan structure. The core pentasaccharide, Man₃GlcNAc₂, is a key intermediate in the synthesis of all N-glycans. frontiersin.orgrsc.org Chemical synthesis of this core, followed by enzymatic extension, is a common strategy. rsc.org The N-trifluoroacetyl group can be later converted to other functionalities, providing flexibility in the synthesis of diverse and complex N-glycan structures.
Construction of Glycosaminoglycan Oligomers and Analogs
The synthesis of glycosaminoglycan (GAG) oligomers and their analogs is essential for studying their structure-function relationships. researchgate.netrsc.org this compound has been instrumental in building these complex molecules. Synthetic strategies often involve the stepwise assembly of monosaccharide or disaccharide building blocks.
For example, the synthesis of GAG-like oligosaccharides has been achieved using N-TFA-protected galactosamine units. researchgate.net The N-TFA group directs the stereoselective formation of the 1,2-trans glycosidic bonds, a crucial feature for constructing the GAG backbone. csic.es Furthermore, the ease of removal of the N-TFA group allows for the final installation of the N-acetyl group found in natural GAGs. csic.es This approach has been successfully applied to the synthesis of various CS oligosaccharides, including those with specific sulfation patterns that are important for their biological activity. nih.gov Chemoenzymatic methods, sometimes employing unnatural UDP-monosaccharide donors like UDP-N-trifluoroacetylglucosamine, are also powerful tools for constructing GAG oligomers. nih.gov
Protective Group Chemistry and Strategies Involving the N Trifluoroacetyl Moiety
Orthogonal Protection Strategies in Complex Carbohydrate Synthesis
Orthogonal protection strategies are fundamental to the multistep synthesis of complex carbohydrates, allowing for the selective removal of one protecting group in the presence of others. numberanalytics.comspringernature.com This approach provides the necessary flexibility to sequentially unmask hydroxyl and amino groups for glycosylation or other modifications. numberanalytics.comnih.gov The N-trifluoroacetyl group plays a significant role in these strategies due to its distinct cleavage conditions compared to other commonly used amine and hydroxyl protecting groups. researchgate.netnih.gov
In the assembly of oligosaccharides, a variety of protecting groups are employed to mask different functional groups. These can be broadly categorized based on their chemical stability and the conditions required for their removal. For instance, benzyl (B1604629) (Bn) ethers are considered "permanent" protecting groups, typically removed under harsh hydrogenolysis conditions, while silyl (B83357) ethers and acyl groups like acetyl (Ac) and benzoyl (Bz) are temporary and can be removed under acidic or basic conditions, respectively. wiley-vch.de
The N-TFA group fits into this framework as a protecting group that is stable to the acidic conditions used to remove Boc groups and the catalytic hydrogenation used to cleave benzyl and Cbz groups. google.commasterorganicchemistry.com This orthogonality allows for the selective deprotection of other functionalities on the carbohydrate scaffold while the N-TFA group remains intact. For example, a synthetic strategy might involve the use of benzyl ethers for hydroxyl protection, a Boc group for a different amino function, and an N-TFA group for the C-2 amino group of a galactosamine unit. The Boc group can be removed with acid, the benzyl ethers by hydrogenolysis, and finally, the N-TFA group under mild basic conditions, illustrating a classic orthogonal approach.
A key advantage of the N-TFA group is its compatibility with a wide range of other protecting groups used in carbohydrate synthesis. This includes, but is not limited to, benzylidene acetals, p-methoxybenzyl (PMB) ethers, and various ester protecting groups. researchgate.net The ability to selectively deprotect functional groups in a predetermined order is crucial for the construction of intricate oligosaccharide structures, such as those found in glycoconjugates and cell surface glycans. nih.gov
| Protecting Group | Typical Deprotection Conditions | Orthogonal to N-TFA? |
| Benzyl (Bn) | H₂, Pd/C | Yes |
| p-Methoxybenzyl (PMB) | Oxidative cleavage (DDQ, CAN), or strong acid (TFA) | Yes (with appropriate reagent choice) |
| Acetyl (Ac) | Mild base (e.g., NaOMe/MeOH) | No (conditions can cleave N-TFA) |
| Benzoyl (Bz) | Stronger base (e.g., NaOH) | No (conditions will cleave N-TFA) |
| tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) | Yes |
| tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) masterorganicchemistry.comfishersci.co.uk | Yes |
| Phthaloyl (Phth) | Hydrazine thieme-connect.de | Yes |
| Trichloroacetyl (TCA) | Mild base or reductive cleavage nih.govresearchgate.net | Conditions may affect N-TFA |
Mild Deprotection Conditions for the N-Trifluoroacetyl Group
A significant advantage of the N-trifluoroacetyl protecting group is the mildness of the conditions required for its removal. organic-chemistry.orgacs.org The electron-withdrawing nature of the trifluoromethyl group renders the amide carbonyl highly susceptible to nucleophilic attack, facilitating its cleavage under conditions that leave other, more robust protecting groups unaffected. thieme-connect.de
The most common method for the deprotection of the N-TFA group is treatment with a mild base. nih.gov Aqueous ammonia (B1221849) or solutions of sodium or potassium carbonate in methanol (B129727) are often sufficient to effect complete removal of the N-TFA group. acs.org These conditions are notably milder than the strong basic hydrolysis required for the cleavage of a standard N-acetyl group. thieme-connect.de This allows for the selective deprotection of the N-TFA group in the presence of base-labile ester protecting groups, provided the reaction conditions are carefully controlled.
In some instances, even milder conditions can be employed. For example, the use of an alcohol, such as methanol or ethanol (B145695), can facilitate the removal of the N-TFA group, sometimes in the presence of a salt of a carboxylic acid like sodium acetate. google.com This high degree of lability is a key feature that makes the N-TFA group particularly useful in the final stages of a synthesis, where sensitive functional groups or glycosidic linkages might be present.
The deprotection can also be achieved reductively. Treatment with sodium borohydride (B1222165) in a mixed solvent system of THF and ethanol has been shown to effectively cleave the N-TFA group. google.com This method is orthogonal to many other protecting groups, although it may affect reducible functionalities like esters. google.com
| Reagent | Conditions | Comments |
| Aqueous Ammonia | Room temperature | Common and effective method. |
| K₂CO₃/MeOH | Room temperature | Mild and selective. |
| NaBH₄/THF/EtOH | Room temperature | Reductive cleavage, orthogonal to many groups. google.com |
| Methanol/Ethanol | Room temperature to mild heat | Can be used for very sensitive substrates. google.com |
N-Trifluoroacetyl as a Masking Group for Aminosugars in Glycosylation Sequences
The N-trifluoroacetyl group serves as an effective masking group for aminosugars during glycosylation reactions. researchgate.net Its influence on the stereochemical outcome of glycosylation is a critical aspect of its utility. Unlike the N-acetyl group, which can participate in the formation of a stable oxazoline (B21484) intermediate leading to 1,2-trans-glycosides, the N-TFA group's participation is more complex and can be influenced by reaction conditions. nih.gov
The electron-withdrawing nature of the N-TFA group generally disfavors the formation of an oxazoline intermediate, which can be beneficial when 1,2-cis-glycosylation is desired. researchgate.netresearchgate.net However, the N-TFA group can still exert a neighboring group effect, influencing the stereoselectivity of the glycosylation. The outcome can be dependent on the glycosyl donor, the acceptor, and the promoter used. In some cases, the N-TFA group has been shown to direct the formation of 1,2-trans-glycosides, while in others, a mixture of anomers or even predominantly 1,2-cis-products are obtained. researchgate.net
The reduced reactivity of N-TFA protected glycosyl donors compared to their N-acetyl counterparts can be a consideration. researchgate.net This is attributed to the electron-withdrawing effect of the trifluoroacetyl group, which deactivates the glycosyl donor. However, this can be overcome by using highly reactive glycosyl donors, such as trichloroacetimidates or thioglycosides, and potent promoters. researchgate.net
Furthermore, the N-TFA group can be used in chemoenzymatic synthesis strategies. For instance, N-trifluoroacetylglucosamine (GlcNTFA) can be enzymatically converted to a sugar nucleotide donor, UDP-GlcNTFA. nih.gov This donor can then be used in glycosyltransferase-catalyzed reactions to synthesize oligosaccharides. The N-TFA group can subsequently be removed under mild basic conditions to yield the free amino group, which can then be enzymatically or chemically modified, for example, by N-sulfation. nih.gov This highlights the versatility of the N-TFA group as a masked precursor to a free amine in complex glycosylation sequences.
Enzymatic Transformations and Glycoengineering Applications Utilizing N Trifluoroacetylgalactosamine
Substrate Recognition and Specificity by Glycosyltransferases and Glycosidases
The ability of glycosyltransferases and glycosidases to recognize and process substrates bearing the N-trifluoroacetyl group is fundamental to their application in glycoengineering. This section delves into the specificity of key enzymes towards N-trifluoroacetylated substrates.
N-Acetylglucosaminyltransferase (GlcNAcT) Specificity with N-Trifluoroacetylated Substrates
N-Acetylglucosaminyltransferases (GlcNAcTs) are crucial enzymes in the biosynthesis of N-acetyllactosamine (LacNAc)-containing structures. nih.gov Studies have shown that certain bacterial β1–3-N-acetylglucosaminyltransferases exhibit a degree of promiscuity, accepting various UDP-sugar donors. nih.gov
Notably, UDP-GlcNTFA, a UDP-GlcNAc derivative with an N-trifluoroacetyl group, has been identified as an excellent donor substrate for β3GlcNAcTs from both Neisseria meningitidis (NmLgtA) and Helicobacter pylori (Hpβ3GlcNAcT). nih.gov This acceptance of the bulkier, more electronegative trifluoroacetyl group highlights the catalytic flexibility of these enzymes. The use of GlcNTFA can also facilitate the synthesis of complex branched human milk oligosaccharides (HMOs) by allowing for systematic and flexible extension of a universal tetrasaccharide core. researcher.life
In some cases, the N-trifluoroacetyl group can influence the outcome of enzymatic reactions. For instance, in studies with K5 lyase A, an enzyme that cleaves heparosan, an N-trifluoroacetylated octasaccharide was cleaved at the [N-trifluoroacetyl glucosamine (B1671600) (GlcNTFA)-GlcA] bond, whereas the corresponding N-sulfated octasaccharide was not cleaved at the [GlcNS-GlcA] bond. oup.com This demonstrates how the nature of the N-acyl group can dictate enzyme specificity.
Galactosyltransferase Tolerance to N-Trifluoroacetylgalactosamine-Derived Donors (e.g., UDP-GalN)
Galactosyltransferases have demonstrated a notable tolerance for UDP-galactosamine (UDP-GalN) and its derivatives, expanding their synthetic utility. nih.govnih.gov A chemoenzymatic strategy has been developed that utilizes UDP-GalNTFA, which can be prepared from GalNTFA. nih.gov This donor analogue is then used in galactosyltransferase-catalyzed reactions. The resulting GalNTFA-containing glycans can be readily deprotected by simple hydrolysis to yield GalN-glycosides, which can be further derivatized. nih.gov
Several galactosyltransferases have been shown to accommodate UDP-GalN, which can be derived from UDP-GalNTFA. nih.gov For example, Neisseria meningitidis α1–4GalT (NmLgtC) effectively uses UDP-GalN to synthesize GalNα1–4Galβ1–4GlcβProN3 in high yields. nih.gov Similarly, the β1–3GalT from Chromobacterium violaceum (Cvβ3GalT) is highly active with UDP-GalN. nih.gov This general tolerance is attributed to the similar size and reactivity of the C2-amino group in GalN compared to the C2-hydroxyl group in galactose. nih.gov
The table below summarizes the tolerance of various galactosyltransferases to UDP-GalN, a derivative of this compound.
| Enzyme | Type | Acceptor | Product | Yield with UDP-GalN |
| NmLgtC | α1–4GalT | Galβ1–4GlcβProN3 | GalNα1–4Galβ1–4GlcβProN3 | 95% |
| Cvβ3GalT | β1–3GalT | GlcNAcβ1–3Galβ1–4GlcβProN3 | GalNβ1–3GlcNAcβ1–3Galβ1–4GlcβProN3 | 87% |
| NmLgtB | β1–4GalT | GlcNAcβProN3 | GalNβ1–4GlcNAcβProN3 | 57% |
| HpLgtB | β1–4GalT | GlcNAcβProN3 | GalNβ1–4GlcNAcβProN3 | 75% |
| B4GALT1 | β1–4GalT | GlcNAcβProN3 | GalNβ1–4GlcNAcβProN3 | 66% |
Metabolic Engineering Strategies for Bioproduction of Modified Glycans
Metabolic engineering provides a powerful platform for the in vivo production of novel polysaccharides. By introducing and manipulating biosynthetic pathways in microbial hosts, it is possible to generate complex glycans with tailored modifications.
Integration of N-Trifluoroacetylglucosamine into Microbial Systems for Polysaccharide Synthesis
A key strategy in the microbial production of modified polysaccharides involves feeding the cells with chemically modified monosaccharide analogs. N-Trifluoroacetylglucosamine (GlcNTFA) can be taken up by engineered Escherichia coli strains and incorporated into polysaccharide backbones. researchgate.net
For instance, in a strategy for producing anticoagulant heparin polysaccharides, GlcNTFA is introduced into an engineered E. coli K5 strain. researchgate.netresearchgate.net This strain utilizes the GlcNTFA for the synthesis of -GlcA-GlcNTFA- polysaccharides. researchgate.net This metabolic engineering approach circumvents the need for the often problematic recombinant expression of active heparan sulfate (B86663) N-deacetylase/N-sulfotransferase (NDST). researchgate.netresearchgate.net The trifluoroacetyl group can then be chemically removed and followed by enzymatic sulfation to produce the desired bioactive polysaccharide. researchgate.net This combination of in vivo synthesis and in vitro modification offers a streamlined and potentially more cost-effective production process. researchgate.net
Engineering Sulfotransferases for Enhanced Sulfation of N-Trifluoroacetylated Glycan Precursors
In the context of producing anticoagulant heparin from N-trifluoroacetylated precursors, researchers have engineered a highly stable N-sulfotransferase (NST) mutant, NST-M8. researchgate.netnih.gov This engineered enzyme exhibits significantly improved stability (11.32-fold) and activity (2.53-fold) compared to the wild-type enzyme. nih.gov This enhanced sulfotransferase is then used in a chemoenzymatic step to convert the microbially produced -GlcA-GlcNTFA- polysaccharides into the desired N-sulfated product. researchgate.netresearchgate.net This approach of combining metabolic engineering with protein engineering of downstream modifying enzymes represents a powerful strategy for the efficient synthesis of complex, bioactive glycans. nih.gov
Spectroscopic Characterization Methodologies in Research of N Trifluoroacetylgalactosamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studiescicbiomagune.esipb.pt
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including GalN-TFA derivatives. jchps.comazooptics.com It provides a wealth of information regarding the connectivity of atoms, their electronic environment, and the three-dimensional structure of molecules in solution. ipb.ptslideshare.net
Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number and types of protons within a molecule. jchps.comslideshare.net The chemical shift of each proton signal in the ¹H NMR spectrum reveals its electronic environment. azooptics.comopenstax.org For instance, protons attached to carbons bearing electronegative atoms, such as the oxygen and nitrogen atoms in the galactosamine ring, will appear at a lower field (higher ppm value). openstax.org Furthermore, the splitting pattern of the signals, a result of spin-spin coupling, provides information about the number of neighboring protons, which is crucial for establishing the connectivity of the sugar ring. azooptics.com In studies involving the synthesis of chondroitin (B13769445) sulfate (B86663) (CS) oligosaccharides, ¹H NMR is used to confirm the structure of the synthesized compounds. csic.escsic.es For example, the downfield shift of the H-4 proton of the GalNAc unit can confirm successful modifications at that position. csic.es
Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in GalN-TFA Derivatives
| Proton Type | Approximate Chemical Shift (ppm) |
| Anomeric Proton (H-1) | 4.5 - 5.5 |
| Ring Protons (H-2, H-3, H-4, H-5, H-6) | 3.5 - 4.5 |
| N-H Proton | 7.0 - 8.5 |
Note: The exact chemical shifts can vary depending on the solvent, temperature, and the specific structure of the derivative.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in GalN-TFA Derivatives
| Carbon Type | Approximate Chemical Shift (ppm) |
| Anomeric Carbon (C-1) | 90 - 105 |
| Ring Carbons (C-2, C-3, C-4, C-5) | 60 - 80 |
| C-6 Carbon | ~62 |
| Trifluoroacetyl Carbonyl (C=O) | 155 - 160 |
| Trifluoromethyl Carbon (CF₃) | ~116 (quartet due to ¹JC-F coupling) |
Note: Chemical shifts are referenced to a standard and can be influenced by the molecular environment.
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a particularly powerful tool for studying fluorinated compounds like GalN-TFA derivatives. numberanalytics.com The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. uni-konstanz.de The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, making it an excellent probe for studying molecular interactions. numberanalytics.com
In the context of GalN-TFA, ¹⁹F NMR is used to investigate the binding of these fluorinated sugars to proteins, such as lectins. nih.govnih.gov Changes in the ¹⁹F chemical shift upon binding can provide information about the binding event and the nature of the binding site. nih.gov For instance, a study on the interaction of GalN-TFA and its derivatives with winged bean basic agglutinin (WBA I) used ¹⁹F NMR to reveal differential recognition mechanisms. nih.gov The observation of a chemical shift change for methyl-α-N-trifluoroacetylgalactosamine, but not for other derivatives, indicated a longer residence time on the protein's binding site. nih.gov Furthermore, line shape analysis of the ¹⁹F NMR signals can be used to determine kinetic and thermodynamic parameters of the binding interaction. nih.govnih.gov
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysiscicbiomagune.esresearchgate.net
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. studymind.co.uklibretexts.org The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of bonds. libretexts.org Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum. libretexts.orgsci-hub.se
For GalN-TFA derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the strong absorption band of the carbonyl group (C=O) in the trifluoroacetyl moiety is easily identifiable. masterorganicchemistry.com Other characteristic absorptions include the O-H stretching of hydroxyl groups, the N-H stretching of the amide group, and the C-F stretching of the trifluoromethyl group. libretexts.org In the synthesis of novel sulfonylurea derivatives, for instance, IR spectroscopy was used to confirm the presence of two sharp C=O bands and characteristic N-H stretching bands, which were crucial for proving the structure. jrespharm.com
Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in GalN-TFA Derivatives
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |
| N-H (amide) | Stretch | 3300 - 3500 (sharp) |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C=O (amide) | Stretch | 1680 - 1720 |
| C-F (trifluoromethyl) | Stretch | 1100 - 1300 (strong, often multiple bands) |
Other Analytical Techniques for Compound Characterization and Purity Assessmentcicbiomagune.esnih.gov
Beyond spectroscopic methods, a range of other analytical techniques are essential for the complete characterization and purity assessment of GalN-TFA derivatives. nih.govalirahealth.com
Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of a compound. csic.es High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the exact molecular formula of newly synthesized GalN-TFA derivatives. csic.es
Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to assess the purity of GalN-TFA compounds and to monitor the progress of chemical reactions. americanpharmaceuticalreview.comnih.gov HPLC, especially when coupled with a mass spectrometer (LC-MS), is a powerful tool for separating and identifying components in a mixture. nih.gov
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. jrespharm.comtjnpr.org The experimental values are compared with the calculated values for the proposed structure to confirm its elemental composition.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used to analyze charged molecules like glycosaminoglycans. nih.govusp.org It offers advantages such as rapid analysis time and low sample consumption. nih.gov
The combined application of these spectroscopic and analytical methods provides a comprehensive and robust characterization of N-Trifluoroacetylgalactosamine derivatives, ensuring their structural integrity and purity for subsequent biological and medicinal applications. nih.govalirahealth.com
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Routes for N-Trifluoroacetylgalactosamine Analogs
The synthesis of this compound and its analogs is fundamental to their application in glycoscience. Researchers have actively explored various synthetic pathways to improve efficiency, yield, and accessibility to diverse structures. One notable approach involves the use of N-TFA-substituted galactosamine building blocks for the preparation of complex oligosaccharides like chondroitin (B13769445) sulfate (B86663) (CS). researchgate.net A synthetic route employing N-TFA galactosamine units has been shown to efficiently produce biologically relevant CS-like oligosaccharides. researchgate.net A key advantage of the N-TFA group is its facile removal at the final stages of synthesis, allowing for the installation of the natural N-acetyl group. researchgate.net
Furthermore, the development of synthetic routes for analogs extends to the creation of molecules designed for specific research purposes. For instance, the synthesis of fluorinated carbohydrate analogs allows for their use as ligands in studying protein-carbohydrate interactions via 19F NMR spectroscopy. mdpi.com The strategic design of these fluorinated ligands is crucial for their effectiveness in screening and for reporting on structural and electronic changes upon binding to a receptor. researchgate.net
Future research in this area is likely to focus on:
Developing more convergent and stereoselective glycosylation methods.
Exploring novel protecting group strategies to complement the N-TFA group.
Synthesizing a broader range of GalNTFA analogs with diverse functionalities for various applications.
Chemoenzymatic Strategy Optimization for Scalable Glycan Production Utilizing N-Trifluoroacetylated Intermediates
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, offering a powerful approach for producing complex glycans. frontiersin.org N-trifluoroacetylated intermediates, such as UDP-GlcNTFA (uridine diphosphate (B83284) N-trifluoroacetylglucosamine), play a crucial role in these strategies. researchgate.net
A "stop and go" strategy highlights the utility of N-trifluoroacetylated intermediates. In this approach, an unnatural sugar donor, like UDP-GlcNTFA, is used in enzymatic glycosylation to introduce a branching point. researchgate.net At a desired stage, the trifluoroacetyl group can be chemically converted to the natural acetyl group, allowing for the subsequent branch-specific extension by other glycosyltransferases. frontiersin.orgresearchgate.net This method facilitates the synthesis of asymmetrically branched N-glycans, which are otherwise challenging to produce. researchgate.net
The optimization of these chemoenzymatic strategies for scalable production is a key area of ongoing research. This includes:
Improving the efficiency and stability of the enzymes involved, such as glycosyltransferases. researchgate.net
Developing efficient methods for the large-scale synthesis of the necessary sugar-nucleotide donors. frontiersin.org
Streamlining purification processes to isolate the final glycan products in high purity and yield. rsc.org
A notable advancement is the Core Synthesis/Enzymatic Extension (CSEE) strategy, which enables the rapid production of a diverse library of N-glycans. rsc.org This method starts with chemically synthesized core structures that are then elaborated by a panel of robust glycosyltransferases, demonstrating the potential for "mass production" of structurally defined glycans. rsc.org
| Strategy | Description | Key Advantage |
| Stop and Go | Utilizes unnatural sugar donors like UDP-GlcNTFA to create branching points, which are later converted to their natural forms for further enzymatic extension. | Enables the synthesis of complex, asymmetrically branched N-glycans. researchgate.net |
| Core Synthesis/Enzymatic Extension (CSEE) | Chemically synthesizes core glycan structures which are then diversified using a suite of glycosyltransferases. | Allows for the rapid and efficient production of a large library of N-glycan isomers. rsc.org |
| Top-Down Chemoenzymatic Strategy | A large, chemically synthesized precursor glycan is enzymatically trimmed by various glycosidases to generate a library of smaller glycans. frontiersin.org | Provides access to a variety of high-mannose type N-glycans from a single precursor. frontiersin.org |
This compound in the Elucidation of Glycan-Protein Interactions and Carbohydrate Recognition Mechanisms
The trifluoroacetyl group of GalNTFA serves as an excellent nuclear magnetic resonance (NMR) probe, particularly for 19F NMR spectroscopy. mdpi.com This technique is highly sensitive and offers a wide chemical shift range, which helps to avoid signal overlap commonly encountered in 1H NMR of carbohydrates. mdpi.com This property has been exploited to study the interactions between fluorinated carbohydrates and lectins, which are carbohydrate-binding proteins. mdpi.comresearchgate.net
By observing the changes in the 19F NMR signal of a GalNTFA analog upon binding to a lectin, researchers can gain insights into:
Binding Affinity and Specificity: The perturbation of the 19F NMR signal can be used to quantify the binding affinity of the ligand for the protein. researchgate.net It also allows for the simultaneous screening of a library of fluorinated monosaccharides to determine the receptor's selectivity. acs.org
Anomeric Selectivity: NMR techniques, such as Saturation Transfer Difference (STD) NMR, can be used with fluorinated sugars to determine the preference of a lectin for one anomer over the other (e.g., α vs. β). mdpi.comresearchgate.net
Mapping Binding Epitopes: By systematically replacing hydroxyl groups with fluorine atoms in a carbohydrate ligand, it is possible to map the essential hydroxyl groups required for interaction with a protein receptor. acs.org
These studies have revealed the differential recognition mechanisms of various lectins for GalNTFA and its derivatives. For example, studies with the winged bean basic agglutinin have highlighted the significant role of the monosaccharide ligand's conformation in its recognition by the lectin. aminer.org The use of GalNTFA and its analogs in conjunction with techniques like glycan microarrays provides a powerful platform for dissecting the intricacies of glycan-protein interactions, which are central to numerous biological processes, including immune responses and pathogen recognition. nih.govnih.gov
| Technique | Application with this compound | Information Gained |
| 19F NMR Spectroscopy | Used as a direct probe to monitor the binding of GalNTFA analogs to proteins. | Binding affinity, specificity, and structural perturbations upon binding. researchgate.net |
| Saturation Transfer Difference (STD) NMR | To observe the transfer of saturation from the protein to the fluorinated ligand. | Identifies binding epitopes and determines anomeric selectivity. mdpi.comresearchgate.net |
| Glycan Microarrays | Immobilized GalNTFA-containing glycans are probed with fluorescently labeled proteins. | High-throughput screening of glycan-protein interactions and specificity. nih.gov |
Computational and Mechanistic Studies of this compound Reactivity and Selectivity
Computational chemistry provides a powerful lens through which to examine the reactivity and selectivity of this compound in chemical reactions, particularly glycosylations. universiteitleiden.nl Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations are employed to investigate reaction mechanisms, transition states, and the factors that govern stereoselectivity. escholarship.org
These computational studies can:
Characterize Reactive Intermediates: Glycosylation reactions proceed through various reactive intermediates, and their stability and reactivity dictate the outcome of the reaction. universiteitleiden.nl Computational methods can help to characterize these intermediates. universiteitleiden.nl
Predict Stereoselectivity: The formation of either an α or β glycosidic linkage is a critical aspect of carbohydrate synthesis. Computational models can help to understand the origins of this selectivity by analyzing the transition state structures and energy barriers. universiteitleiden.nl
Rationalize Reaction Outcomes: In complex reactions, computational studies can help to explain the formation of unexpected byproducts and guide the optimization of reaction conditions to favor the desired product. escholarship.org
Mechanistic studies often combine experimental data with computational analysis. For example, the diverse reactivity of a cationic N-heterocyclic phosphenium complex towards different anions was rationalized through computational studies, which helped to analyze the differing reaction pathways. rsc.org While specific computational studies focusing solely on this compound's reactivity and selectivity are an emerging area, the principles and methods are well-established in the broader field of carbohydrate chemistry. universiteitleiden.nlescholarship.org Future computational work will likely focus on providing a more detailed understanding of how the trifluoroacetyl group influences the conformational preferences of the galactosamine ring and the stereochemical outcome of glycosylation reactions.
Q & A
Q. What established synthetic routes exist for N-Trifluoroacetylgalactosamine, and what critical parameters influence yield and purity?
this compound is synthesized via fluorinated thioglycoside intermediates, where deoxyfluorination of galactosazide phenyl thioglycosides is a key step. Critical parameters include:
- Reagent selection : Use of DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® for efficient fluorination .
- Temperature control : Reactions typically proceed at –40°C to 0°C to minimize side reactions .
- Protecting group strategy : Sequential protection/deprotection steps (e.g., acetyl vs. trifluoroacetyl groups) to ensure regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is essential for isolating high-purity products (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should they be optimized?
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign anomeric proton signals (δ 4.5–5.5 ppm) and trifluoroacetyl peaks (¹³C: δ 115–120 ppm, ¹⁹F: δ –70 to –75 ppm) .
- 19F NMR : Critical for confirming fluorination efficiency; use external standards (e.g., CFCl3) for calibration .
- LC/MS : Derivatize with 6-aminoquinolyl-N-hydroxylsuccinimidyl carbamate (AQHSC) to enhance ionization, enabling quantification at nanomolar levels .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy to distinguish from structural analogs .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the fluorination step during this compound synthesis?
Low yields often arise from:
- Moisture sensitivity : Ensure anhydrous conditions via molecular sieves and inert gas purging .
- Suboptimal stoichiometry : Use a 2:1 molar ratio of fluorinating agent (e.g., DAST) to substrate to compensate for reagent decomposition .
- Side reactions : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) to halt the reaction before byproduct formation .
- Alternative fluorination strategies : Replace DAST with XtalFluor-E for improved stability and selectivity .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for fluorinated galactosamine derivatives?
Discrepancies may stem from:
- Dynamic stereochemistry : Use variable-temperature NMR to detect conformational changes (e.g., chair-flip in pyranose rings) .
- Ion suppression in MS : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to reduce matrix effects .
- Impurity interference : Perform 2D NMR (HSQC, HMBC) to isolate signals from minor contaminants .
- Stereochemical validation : Compare experimental optical rotation with calculated values (e.g., [α]D²⁵ = +15° for β-anomers) .
Q. How to design experiments to assess the stability of this compound under biological assay conditions?
- pH stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours; monitor degradation via LC/MS .
- Enzymatic susceptibility : Test resistance to glycosidases (e.g., β-galactosidase) using colorimetric assays (e.g., pNP substrate release) .
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C indicates robustness) .
- Long-term storage : Lyophilize and store at –80°C under argon; assess purity annually via NMR .
Methodological Best Practices
- Data presentation : Ensure figures include clear axis labels (e.g., "Chemical Shift (ppm)" for NMR) and statistical annotations (e.g., error bars for triplicate experiments) .
- Systematic reviews : Follow PRISMA guidelines to document literature search strategies and bias assessments when compiling synthetic protocols .
- Safety protocols : Handle trifluoroacetic acid (a common byproduct) in fume hoods with PPE; neutralize waste with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
